molecular formula C12H14N6OS B2587518 4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1396845-57-0

4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2587518
CAS No.: 1396845-57-0
M. Wt: 290.35
InChI Key: ZEENQIFIEAUCKM-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrimidine ring, a thiadiazole ring, and a pyrrolidine moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate nitriles with guanidine derivatives under basic conditions.

    Introduction of the pyrrolidine moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Construction of the thiadiazole ring: This step often involves cyclization reactions using thiosemicarbazide derivatives and appropriate oxidizing agents.

    Final coupling reaction: The final step involves coupling the pyrimidine and thiadiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds with similar pyrimidine structures, such as 2,4,6-trisubstituted pyrimidines.

    Thiadiazole derivatives: Compounds with similar thiadiazole structures, such as 5-amino-1,2,3-thiadiazole derivatives.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine structures, such as N-substituted pyrrolidines.

Uniqueness

4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

4-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6OS/c1-8-10(20-17-16-8)11(19)15-9-6-13-12(14-7-9)18-4-2-3-5-18/h6-7H,2-5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEENQIFIEAUCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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